molecular formula C16H15BrN2O5 B11561399 2-(2-bromo-4-methoxyphenoxy)-N'-[(E)-(3,4-dihydroxyphenyl)methylidene]acetohydrazide

2-(2-bromo-4-methoxyphenoxy)-N'-[(E)-(3,4-dihydroxyphenyl)methylidene]acetohydrazide

Cat. No.: B11561399
M. Wt: 395.20 g/mol
InChI Key: IWWJGSVPIUXVBZ-QGMBQPNBSA-N
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Description

2-(2-bromo-4-methoxyphenoxy)-N’-[(E)-(3,4-dihydroxyphenyl)methylidene]acetohydrazide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a combination of bromine, methoxy, and phenoxy groups, along with a hydrazide linkage, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-bromo-4-methoxyphenoxy)-N’-[(E)-(3,4-dihydroxyphenyl)methylidene]acetohydrazide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Methoxylation: The addition of a methoxy group to the brominated phenol.

    Phenoxy Linkage Formation: The formation of a phenoxy linkage through a nucleophilic substitution reaction.

    Hydrazide Formation:

    Schiff Base Formation: The final step involves the formation of a Schiff base by reacting the hydrazide with 3,4-dihydroxybenzaldehyde under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-bromo-4-methoxyphenoxy)-N’-[(E)-(3,4-dihydroxyphenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the Schiff base to the corresponding amine.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the bromine or methoxy groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like sodium methoxide (NaOCH3) or bromine (Br2) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.

Scientific Research Applications

2-(2-bromo-4-methoxyphenoxy)-N’-[(E)-(3,4-dihydroxyphenyl)methylidene]acetohydrazide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer or neurodegenerative disorders.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-bromo-4-methoxyphenoxy)-N’-[(E)-(3,4-dihydroxyphenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, modulating their activity and affecting downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-bromo-4-methoxyphenoxy)-N’-[(E)-(3,4-dihydroxyphenyl)methylidene]acetohydrazide stands out due to its unique combination of functional groups and structural features, which confer specific chemical reactivity and biological activity

Properties

Molecular Formula

C16H15BrN2O5

Molecular Weight

395.20 g/mol

IUPAC Name

2-(2-bromo-4-methoxyphenoxy)-N-[(E)-(3,4-dihydroxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C16H15BrN2O5/c1-23-11-3-5-15(12(17)7-11)24-9-16(22)19-18-8-10-2-4-13(20)14(21)6-10/h2-8,20-21H,9H2,1H3,(H,19,22)/b18-8+

InChI Key

IWWJGSVPIUXVBZ-QGMBQPNBSA-N

Isomeric SMILES

COC1=CC(=C(C=C1)OCC(=O)N/N=C/C2=CC(=C(C=C2)O)O)Br

Canonical SMILES

COC1=CC(=C(C=C1)OCC(=O)NN=CC2=CC(=C(C=C2)O)O)Br

Origin of Product

United States

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